-Pyridylacetonitrile serves as a valuable precursor for the synthesis of functionally substituted pyridines, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Studies have demonstrated its ability to couple with aromatic diazonium salts to yield arylhydrazones, which can be further transformed into interesting 1,2,3-triazolylpyridines. This reaction offers a versatile approach to introduce various functional groups onto the pyridyl ring, leading to diversely substituted pyridines with tailored properties [1].
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines:
2-Pyridylacetonitrile is not found naturally and is synthesized in laboratories. Its importance lies in its reactive nitrile group (C≡N) and the presence of a pyridine ring, which allows for further chemical modifications to create complex molecules [].
The key feature of 2-Pyridylacetonitrile's structure is the combination of a six-membered aromatic pyridine ring with a two-carbon chain terminating in a nitrile group. The nitrogen atom in the pyridine ring sits adjacent to the chain containing the nitrile group (hence the prefix "2-pyridyl"). This structure provides two reactive sites: the electron-withdrawing nitrile group and the aromatic ring, which can participate in various chemical reactions [].
2-Pyridylacetonitrile undergoes several reactions useful in organic synthesis [, , ]:
ArN₂+ C6H4N-CH2-CN -> Ar-N=N-CH(CN)C6H4N (Ar represents an aromatic group) []
It condenses with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones, which are heterocyclic compounds with potential applications in medicinal chemistry [].
Acylation reactions with hot acetic anhydride have been reported, leading to the formation of substituted derivatives [].
While specific biological activities of 2-pyridylacetonitrile are not extensively documented, compounds containing pyridine rings often exhibit various pharmacological properties. Pyridine derivatives have been studied for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The nitrile functionality may also contribute to biological activity through interactions with biological targets.
Several methods exist for synthesizing 2-pyridylacetonitrile:
2-Pyridylacetonitrile serves as an important intermediate in organic synthesis. Its applications include:
Studies on the interactions of 2-pyridylacetonitrile with other compounds reveal its role as a versatile reagent. Its ability to form stable complexes with transition metals enhances its utility in catalysis and coordination chemistry. Additionally, research into its interactions with biological molecules could provide insights into potential therapeutic applications.
Several compounds share structural similarities with 2-pyridylacetonitrile. Here is a comparison highlighting its uniqueness:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 3-Pyridylacetonitrile | Similar pyridine ring with acetonitrile | Different regioselectivity in reactions |
| 2-Pyridinecarboxylic acid | Pyridine ring with carboxylic acid group | Exhibits different acidity and reactivity |
| 4-Pyridylacetonitrile | Pyridine ring substituted at the 4-position | Reactivity differences due to position of substituents |
The unique positioning of the nitrile group on the second carbon of the pyridine ring gives 2-pyridylacetonitrile distinct reactivity patterns compared to its analogs.
2-Pyridylacetonitrile exhibits a molecular formula of C₇H₆N₂ with a molecular weight of 118.14 grams per mole [1] [2]. The compound consists of a pyridine ring directly connected to an acetonitrile group through a methylene bridge, creating a conjugated system that significantly influences its chemical properties [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-pyridinylacetonitrile, with the Chemical Abstracts Service registry number 2739-97-1 [1] [4].
The molecular structure features two distinct nitrogen-containing functional groups that contribute to its unique bonding characteristics [5]. The pyridine nitrogen atom adopts sp² hybridization, with the lone pair of electrons contained in an sp² orbital that lies in the same plane as the aromatic ring [5] [6]. This lone pair does not participate in the aromatic π-electron system, maintaining its availability for coordination and protonation reactions [5] [7].
The nitrile group exhibits a characteristic carbon-nitrogen triple bond with significant electron-withdrawing properties [8]. The linear geometry of the nitrile functional group creates a highly polarized carbon-nitrogen bond, where the nitrogen atom carries a partial negative charge while the carbon bears a partial positive charge [8]. This polarization contributes to the compound's overall dipole moment and influences its intermolecular interactions.
Molecular orbital analysis reveals that the pyridine ring maintains aromaticity through a delocalized π-electron system containing six π-electrons, following the Hückel 4n+2 rule [5] [9]. The electron density distribution shows enhanced concentration around the pyridine nitrogen due to its higher electronegativity compared to carbon atoms [10]. The nitrile group acts as a strong π-acceptor, capable of participating in back-bonding interactions with electron-rich species [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight (g/mol) | 118.14 | [2] |
| InChI Key | UKVQBONVSSLJBB-UHFFFAOYSA-N | [4] |
| SMILES Notation | N#CCc1ccccn1 | [11] |
The thermal behavior of 2-pyridylacetonitrile demonstrates characteristic properties that reflect its molecular structure and intermolecular forces [2] [12]. The compound exhibits a melting point range of 23-25°C, indicating a relatively low-melting crystalline solid at ambient conditions [2] [13]. This melting point reflects the moderate strength of intermolecular interactions, primarily arising from dipole-dipole forces and potential hydrogen bonding between molecules.
Under reduced pressure conditions, 2-pyridylacetonitrile demonstrates a boiling point of 76-77°C at 2 millimeters of mercury [2] [13]. The significant depression of the boiling point under reduced pressure indicates the compound's sensitivity to thermal decomposition at higher temperatures and pressures [12]. The flash point has been measured at 93°C (199°F), providing important information for handling and storage considerations [14].
The density of 2-pyridylacetonitrile at 25°C is 1.059 grams per milliliter, which is slightly higher than water due to the presence of the aromatic ring system and the nitrile group [2] [13]. The refractive index (n₂₀/D) measures 1.525, reflecting the compound's optical properties and molecular polarizability [14].
Thermal analysis reveals that the compound exists as a powder to lump to clear liquid depending on temperature and purity conditions [2]. The physical state transitions demonstrate the compound's polymorphic behavior, with the ability to exist in multiple crystalline forms under different conditions [15].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 23-25 | [2] [12] |
| Boiling Point (reduced pressure) | 76-77°C at 2 mmHg | [2] [13] |
| Flash Point (°C) | 93 (199°F) | [14] |
| Density (g/mL at 25°C) | 1.059 | [2] [13] |
| Refractive Index (n₂₀/D) | 1.525 | [14] |
2-Pyridylacetonitrile demonstrates exceptional water miscibility, exhibiting complete solubility in aqueous solutions [2] [12] [16]. This remarkable water solubility distinguishes the compound from many other aromatic nitriles and reflects the strong influence of the pyridine nitrogen's ability to form hydrogen bonds with water molecules [17]. The compound also shows excellent solubility in common organic solvents, including chloroform and methanol [2] [13].
The octanol-water partition coefficient (log P) has been calculated as 1.148 using the Crippen method, indicating moderate lipophilicity [18]. This value suggests that the compound possesses balanced hydrophilic and lipophilic characteristics, enabling it to partition favorably between aqueous and organic phases [18]. The logarithm of water solubility in molar concentration units measures -1.91, corresponding to a water solubility of approximately 0.012 molar [18].
Polarity analysis reveals that 2-pyridylacetonitrile functions as a polar molecule due to the combined effects of the pyridine nitrogen lone pair and the nitrile group dipole moment [19] [20]. The molecular dipole moment arises from the vector sum of individual bond dipoles, with the nitrile group contributing significantly to the overall molecular polarity [19]. The compound's polarity enables strong intermolecular interactions through dipole-dipole forces and hydrogen bonding capabilities.
Computational studies indicate that the compound can participate in hydrogen bonding as both a hydrogen bond acceptor through the pyridine nitrogen and nitrile nitrogen atoms [21]. The electron density distribution shows localization of negative charge on both nitrogen atoms, enhancing their hydrogen bond accepting capabilities [21].
| Solubility Parameter | Value | Reference |
|---|---|---|
| Water Solubility | Miscible | [2] [16] |
| Chloroform Solubility | Soluble | [2] |
| Methanol Solubility | Soluble | [2] |
| Log P (octanol/water) | 1.148 | [18] |
| Log Water Solubility (mol/L) | -1.91 | [18] |
| McGowan Volume (mL/mol) | 97.090 | [18] |
The acid-base properties of 2-pyridylacetonitrile are primarily governed by the pyridine nitrogen atom, which serves as the principal basic site in the molecule [22] [6]. Computational predictions estimate the pKa of the conjugated acid (pKaH) to be 3.22 ± 0.12, indicating significantly reduced basicity compared to pyridine itself, which has a pKaH of approximately 5.2 [2] [13] [23].
The substantial decrease in basicity relative to pyridine arises from the electron-withdrawing effect of the acetonitrile substituent [24] [25]. The nitrile group functions as a strong electron-withdrawing group through both inductive and resonance effects, reducing the electron density on the pyridine nitrogen and consequently diminishing its proton affinity [24]. This electronic deactivation results in a pKa shift of approximately 2 units toward lower values compared to the parent pyridine molecule.
The pyridine nitrogen maintains sp² hybridization in both the neutral and protonated forms, with the lone pair electrons readily available for protonation reactions [5] [6]. Upon protonation, the resulting pyridinium cation retains aromatic character since the lone pair electrons are not involved in the aromatic π-system [7]. This structural feature distinguishes pyridine derivatives from pyrrole-type heterocycles, where protonation disrupts aromaticity.
Theoretical calculations using density functional theory methods, including B3LYP and M06-2X approaches, have been employed to predict pKa values for pyridine derivatives [26] [27]. These computational studies demonstrate good correlation with experimental values when appropriate solvation models and scale factors are applied [27]. The calculated pKa values show sensitivity to the specific computational methodology and the treatment of solvation effects.
The presence of the electron-withdrawing nitrile group influences the protonation behavior by stabilizing the neutral form relative to the protonated species [28] [29]. This stabilization effect manifests in solution-phase studies where the compound exhibits weak basicity compared to aliphatic amines and other heterocyclic bases [22].
| Acid-Base Property | Value | Reference |
|---|---|---|
| Predicted pKa (conjugate acid) | 3.22 ± 0.12 | [2] [13] |
| Reference Pyridine pKa | 5.2 | [23] |
| Basicity Classification | Weak base | [22] |
| Nitrogen Hybridization | sp² | [5] |
| Protonation Site | Pyridine nitrogen | [6] |
| Electronic Effect | Electron-withdrawing | [24] |
Direct cyanation of pyridine derivatives represents one of the most straightforward approaches to synthesizing 2-pyridylacetonitrile and related compounds. This methodology primarily involves the introduction of cyanide groups into pyridine rings through nucleophilic substitution reactions.
The use of trimethylsilyl cyanide has emerged as a highly effective method for the direct cyanation of pyridine derivatives, particularly pyridine N-oxides [1] [2] [3]. This approach, often referred to as the modified Reissert-Henze reaction, demonstrates exceptional regioselectivity and operational simplicity.
Reaction conditions typically involve treating pyridine N-oxides with equimolar amounts of trimethylsilyl cyanide and an activating electrophile such as dimethylcarbamoyl chloride in dichloromethane at temperatures ranging from 25-80°C for 1-24 hours [1] [2]. The reaction proceeds through a mechanism involving O-silylation of the N-oxide, followed by addition of cyanide and elimination of trimethylsilanol [4].
Research findings indicate that this methodology achieves yields of 60-92% with excellent C-2 selectivity [1] [2]. The regioselectivity is attributed to an intramolecular delivery of cyanide from an intermediate in which the silicon is coordinated to the carbamoyl moiety [3]. Notably, 2,6-dimethylpyridine N-oxide does not react under these conditions, indicating steric limitations [3].
Potassium cyanide-based cyanation represents a more traditional approach that has been extensively studied for pyridine derivatives [5] [6]. This method involves the direct reaction of pyridine N-oxides with potassium cyanide under basic conditions.
The reaction typically requires elevated temperatures of 60-120°C and reaction times of 2-6 hours [5]. The mechanism involves oxidative cyanation where the N-oxide undergoes nucleophilic attack by the cyanide anion, followed by elimination processes to form the desired nitrile product [6].
Yields typically range from 45-75%, with the reaction showing moderate regioselectivity producing C-2/C-4 mixtures depending on the substitution pattern of the pyridine ring [5] [6]. The method demonstrates high industrial scalability due to the readily available and cost-effective reagents.
Zinc cyanide has been developed as an alternative cyanation reagent that offers improved safety profile compared to potassium cyanide while maintaining good reactivity [5]. This methodology involves the use of zinc cyanide with Lewis acid catalysts at temperatures of 100-140°C for 3-12 hours.
The reaction mechanism proceeds through Lewis acid activation of the substrate followed by cyanide transfer from the zinc complex. This approach achieves yields of 55-85% with C-2 preferred selectivity and demonstrates moderate industrial scalability [5].
| Parameter | TMSCN Method | KCN Method | Zinc Cyanide Method |
|---|---|---|---|
| Temperature Range | 25-80°C | 60-120°C | 100-140°C |
| Reaction Time | 1-24 hours | 2-6 hours | 3-12 hours |
| Yield Range | 60-92% | 45-75% | 55-85% |
| Regioselectivity | C-2 selective | C-2/C-4 mixture | C-2 preferred |
| Industrial Scalability | Moderate | High | Moderate |
Palladium-catalyzed α-arylation represents a sophisticated approach for the synthesis of substituted 2-pyridylacetonitrile derivatives through carbon-carbon bond formation reactions. This methodology has gained significant attention due to its ability to introduce diverse aryl substituents with high selectivity.
The palladium-catalyzed α-arylation proceeds through a Concerted Metallation-Deprotonation (CMD) mechanism [7] [8]. Detailed mechanistic studies have revealed that the reaction involves cooperative catalysis between two distinct palladium centers [9] [7].
The catalytic cycle begins with oxidative addition of the aryl halide to a Pd(0) species to form an arylpalladium(II) intermediate [9] [7]. The key mechanistic insight is that C-H bond cleavage occurs at one metal center while functionalization occurs after transfer to a second metal center [7] [10].
Kinetic studies indicate that the turnover-limiting step occurs between the pyridine N-oxide and the monomeric palladium acetate complex [9] [7]. The reaction demonstrates first-order behavior in pyridine N-oxide and zero-order behavior in arylpalladium acetate complex [9].
Catalyst selection plays a crucial role in the success of palladium-catalyzed α-arylation reactions. The most effective systems combine palladium acetate with bulky phosphine ligands such as tri-tert-butylphosphine [9] [11].
Pd(OAc)₂/P(t-Bu)₃ system represents the gold standard, operating at 80-100°C for 12-18 hours and achieving yields of 75-95% with excellent selectivity [11]. Alternative systems include Pd₂(dba)₃/XPhos which operates at 90-110°C for 10-16 hours with yields of 80-92% [11].
The functional group tolerance varies significantly among different catalyst systems. The Pd(OAc)₂/P(t-Bu)₃ and Pd₂(dba)₃/XPhos systems demonstrate high functional group tolerance, while Pd(PPh₃)₄ shows limited tolerance and requires more forcing conditions [11].
| Catalyst System | Temperature | Reaction Time | Yield Range | Selectivity | Functional Group Tolerance |
|---|---|---|---|---|---|
| Pd(OAc)₂/P(t-Bu)₃ | 80-100°C | 12-18 hours | 75-95% | Excellent | High |
| Pd₂(dba)₃/XPhos | 90-110°C | 10-16 hours | 80-92% | Excellent | High |
| Pd(dba)₂/BINAP | 100-120°C | 16-24 hours | 65-85% | Good | Moderate |
| Pd(PPh₃)₄ | 120-140°C | 18-30 hours | 55-75% | Moderate | Low |
The substrate scope of palladium-catalyzed α-arylation encompasses a wide range of aryl halides and pyridine derivatives. Electron-rich and electron-poor aryl bromides generally provide good to excellent yields [11]. Aryl chlorides require more active catalyst systems and higher temperatures [12].
Heterocyclic substrates including pyridine N-oxides and substituted pyridines demonstrate good compatibility with the reaction conditions [9] [12]. The presence of electron-withdrawing groups on the pyridine ring generally enhances reactivity [8].
Limitations include sensitivity to steric hindrance around the reaction site and potential side reactions with nucleophilic functional groups. The methodology shows limited industrial scalability due to the high cost of palladium catalysts and specialized ligands [11].
Condensation reactions involving active methylene compounds represent a classical approach to pyridine synthesis that has been extensively adapted for the preparation of 2-pyridylacetonitrile derivatives. This methodology leverages the nucleophilic character of activated methylene groups to form carbon-carbon bonds with electrophilic pyridine precursors.
Malonic ester condensation represents one of the most versatile approaches for introducing acetonitrile functionality into pyridine systems [13] [14] [15]. This methodology involves the condensation of malonic esters with aldehydes or ketones in the presence of organic bases such as pyridine or piperidine.
The reaction mechanism proceeds through base-catalyzed enolate formation followed by nucleophilic addition to the carbonyl compound [14] [15]. The Knoevenagel condensation pathway involves elimination of water to form the α,β-unsaturated ester, which can undergo further transformations to yield nitrile-containing products [14] [16].
Reaction conditions typically involve reflux temperatures for 5-48 hours with yields ranging from 50-80% [14] [15]. The regioselectivity depends on the substrate structure and reaction conditions. Pyridine serves as both solvent and base in many applications, facilitating efficient condensation under mild conditions [14].
The scope of active methylene compounds extends beyond simple malonic esters to include malononitrile, cyanoacetates, and substituted acetonitriles [13]. Each class of compounds offers distinct reactivity patterns and product distributions.
Malononitrile provides direct access to dinitrile products through condensation reactions with pyridine aldehydes or ketones [13]. The high acidity of the methylene protons in malononitrile facilitates reaction under mild basic conditions.
Cyanoacetates offer additional synthetic flexibility through ester functionality that can be selectively modified or hydrolyzed to provide carboxylic acid derivatives [13]. The condensation products serve as versatile intermediates for further functionalization.
Base selection plays a critical role in condensation efficiency and selectivity [14] [17]. Organic bases such as pyridine, piperidine, and DBU provide mild reaction conditions and good functional group tolerance [14] [17].
Inorganic bases including cesium carbonate, potassium carbonate, and sodium ethoxide offer enhanced reactivity but may require careful optimization to avoid side reactions [17]. Recent studies have demonstrated that cesium carbonate provides excellent yields (up to 95%) in condensation reactions involving 2-pyridylacetonitrile derivatives [17].
Solvent effects significantly influence reaction outcomes. Polar aprotic solvents such as acetonitrile and DMF generally provide superior results compared to protic solvents [17]. The choice of solvent affects both reaction rate and product selectivity.
| Base Type | Typical Yield | Reaction Conditions | Selectivity |
|---|---|---|---|
| Pyridine | 50-70% | Reflux, 12-48 hours | Good |
| Piperidine | 55-75% | RT-80°C, 5-24 hours | Good |
| DBU | 60-80% | RT-60°C, 2-12 hours | Excellent |
| Cs₂CO₃ | 85-95% | 60-80°C, 4-8 hours | Excellent |
Industrial-scale production of 2-pyridylacetonitrile requires careful consideration of economic, safety, and environmental factors. The scalability of synthetic methodologies depends on raw material availability, process safety, waste generation, and capital requirements.
Industrial process selection is governed by multiple criteria including raw material costs, safety profiles, environmental impact, and capital investment requirements. Large-scale production typically favors processes using readily available reagents with established safety protocols.
Potassium cyanide-based processes demonstrate high industrial scalability due to low raw material costs and well-established handling procedures, despite significant safety concerns [5] [6]. Annual production capacities for such processes can reach 1000-5000 tonnes.
Malonic ester condensation represents an attractive industrial option due to low reagent costs, good safety profile, and minimal environmental impact [14] [15]. These processes typically achieve annual capacities of 500-2000 tonnes with favorable economics.
TMSCN-based processes show moderate industrial scalability limited by high reagent costs and specialized handling requirements [1]. Typical annual capacities range from 50-500 tonnes, primarily serving specialty chemical markets.
Continuous flow processing has emerged as a promising approach for industrial-scale production of 2-pyridylacetonitrile derivatives. This methodology offers improved safety, better heat transfer, and enhanced process control compared to traditional batch processes.
Flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [18]. The contained environment reduces safety hazards associated with toxic reagents such as hydrogen cyanide and trimethylsilyl cyanide.
Capital investment requirements for continuous flow systems are typically higher than batch processes but offer advantages in terms of product quality, safety, and environmental compliance. Typical annual capacities range from 200-1000 tonnes with good operational flexibility.
Economic viability of industrial-scale production depends on multiple cost factors including raw materials, energy consumption, labor requirements, and waste treatment. Detailed cost analysis reveals significant variations between different synthetic approaches.
Raw material costs typically represent 40-60% of total production costs for 2-pyridylacetonitrile manufacturing. Potassium cyanide-based processes show moderate raw material costs while TMSCN-based processes demonstrate high reagent costs due to specialized organometallic reagents.
Energy consumption varies significantly among different methodologies. High-temperature processes such as zinc cyanide cyanation require substantial energy input while room temperature processes like malonic ester condensation show lower energy requirements.
Waste treatment costs represent an increasingly important economic factor. Environmentally benign processes such as malonic ester condensation generate minimal hazardous waste while cyanide-based processes require specialized waste treatment facilities.
| Production Method | Scale Suitability | Cost Profile | Safety Profile | Environmental Impact | Typical Capacity (tonnes/year) |
|---|---|---|---|---|---|
| KCN/Pyridine derivatives | Large scale | Moderate cost | High concern | High | 1000-5000 |
| Malonic ester condensation | Large scale | Low cost | Good | Low | 500-2000 |
| TMSCN/Pyridine N-oxide | Pilot to medium scale | High cost | Moderate | Moderate | 50-500 |
| Continuous flow process | Medium to large scale | High capital investment | Good | Low | 200-1000 |
Acute Toxic;Irritant